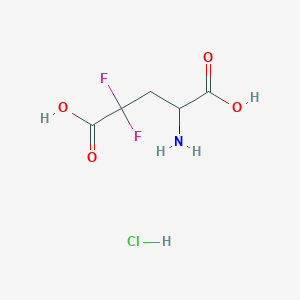

4-amino-2,2-difluoropentanedioicacidhydrochloride

Description

4-Amino-2,2-difluoropentanedioic acid hydrochloride is a fluorinated amino acid derivative characterized by a pentanedioic acid backbone substituted with an amino group at the 4-position and two fluorine atoms at the 2-position, forming a hydrochloride salt. This compound is structurally notable for its dual carboxylic acid groups and the electron-withdrawing effects of the fluorine atoms, which may enhance metabolic stability and solubility compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-amino-2,2-difluoropentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO4.ClH/c6-5(7,4(11)12)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQCKQXDHVCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,2-difluoropentanedioicacidhydrochloride typically involves the introduction of fluorine atoms into a pentanedioic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,2-difluoropentanedioicacidhydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-amino-2,2-difluoropentanedioicacidhydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-2,2-difluoropentanedioicacidhydrochloride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 4-Amino-2,4-Dimethylpentanoic Acid Hydrochloride

(b) 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

- Molecular Formula: C₄H₉NO₂S·HCl .

- Molecular Weight : 171.64 g/mol; Melting Point : 208–209°C .

- Key Features : A sulfur-containing heterocycle with a sulfone group. The rigid structure contrasts with the flexible pentanedioic acid backbone of the target compound, impacting binding interactions in biological systems.

(c) DL-2-Aminotetralin-2-Carboxylic Acid n-Hydrate

- Molecular Formula: C₁₁H₁₃NO₂·nH₂O .

- Melting Point : 303–313°C .

- Key Features : A bicyclic aromatic system with a hydrated carboxylic acid group. The aromaticity may enhance UV absorption properties, differing from the aliphatic fluorinated target compound.

Halogenated Compounds

(a) 4-Amino-2,6-Dichlorophenol

- Molecular Formula : NH₂C₆H₂Cl₂OH .

- Molecular Weight : 178.01 g/mol; Melting Point : 167–170°C .

- Key Features: A chlorinated phenolic compound with antimicrobial properties. The chlorine atoms and aromatic ring contrast with the aliphatic difluoro-carboxylic acid structure, suggesting divergent applications (e.g., disinfectants vs. pharmaceutical intermediates) .

Hydrochloride Salts

Hydrochloride salts are commonly employed to improve water solubility and bioavailability. For example:

- 2-Amino-3-(4-Hydroxy-Phenyl)-4-Methyl-Pentanoic Acid Hydrochloride (C₁₂H₁₈ClNO₃; MW: 259.74 g/mol) is used in drug formulation for enhanced solubility .

- 4-Amino-2,4-Dimethylpentanoic Acid Hydrochloride (C₇H₁₅NO₂·HCl) is priced at €497/50mg, reflecting its utility in high-value research .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 4-Amino-2,2-difluoropentanedioic acid hydrochloride | C₅H₈ClF₂NO₄* | N/A | N/A | Aliphatic, dual carboxylic acids, 2,2-difluoro | Pharmaceutical intermediate |

| 4-Amino-2,4-dimethylpentanoic acid hydrochloride | C₇H₁₅NO₂·HCl | ~217.92 | N/A | Methyl substituents, aliphatic | Peptide synthesis |

| 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | C₄H₉NO₂S·HCl | 171.64 | 208–209 | Sulfone heterocycle | Chemical synthesis |

| 4-Amino-2,6-dichlorophenol | NH₂C₆H₂Cl₂OH | 178.01 | 167–170 | Aromatic, dichloro substitution | Disinfectant, organic synthesis |

Research Findings and Implications

- Fluorine Effects : The 2,2-difluoro substitution likely increases the acidity of adjacent carboxylic groups compared to methylated analogs, enhancing ionizability and solubility . This property is critical for drug candidates requiring improved bioavailability.

- Hydrochloride Utility: The salt form of amino acids (e.g., 4-Amino-2,4-dimethylpentanoic acid hydrochloride) is prioritized in pharmaceutical catalogues, underscoring its role in optimizing drug delivery .

- Metabolic Stability: Fluorine’s electronegativity may reduce enzymatic degradation rates, a advantage over chlorinated or non-halogenated compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2,2-difluoropentanedioic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Begin with protected amino precursors (e.g., tert-butoxycarbonyl [Boc] groups) to avoid unwanted side reactions. Fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or related fluorinating agents under anhydrous conditions. Post-synthesis, HCl gas or concentrated hydrochloric acid can be used for salt formation. Optimize reaction temperature (e.g., −78°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) to enhance yield. Monitor intermediates via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of 4-amino-2,2-difluoropentanedioic acid hydrochloride?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm fluorine substitution and amino group protonation.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight (e.g., [M+H] or [M-Cl] ions).

- Cross-validate results with certified reference standards where available .

Q. What are the key considerations for assessing the compound’s solubility and stability in aqueous buffers?

- Experimental Design :

- Prepare stock solutions in deionized water or phosphate-buffered saline (PBS) at varying pH (3–9).

- Use dynamic light scattering (DLS) or UV-Vis spectroscopy to monitor aggregation or degradation over 24–72 hours.

- Stability under thermal stress (e.g., 40°C for accelerated testing) can be evaluated via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s interaction with enzymatic targets, given its fluorinated backbone?

- Mechanistic Approaches :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., glutamate dehydrogenase analogs).

- Isotopic Labeling : Incorporate or isotopes to track metabolic pathways via positron emission tomography (PET) or NMR.

- Fluorescence Quenching : Attach fluorophores (e.g., dansyl chloride) to study binding kinetics using Förster resonance energy transfer (FRET) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?

- Data Reconciliation Framework :

Standardize Assay Conditions : Ensure consistent buffer composition, temperature, and cell lines (e.g., HEK293 vs. HeLa).

Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. radioligand binding).

Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets across studies. Reference theoretical models linking fluorine electronegativity to receptor affinity .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption, distribution, and cytochrome P450 interactions.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis rates in physiological environments, focusing on the HCl salt’s dissociation behavior.

- Machine Learning : Train models on fluorinated amino acid datasets to predict blood-brain barrier permeability .

Q. How can the compound’s potential as a precursor for metal-organic frameworks (MOFs) be evaluated?

- Material Science Protocol :

- Coordination Chemistry : Test interactions with transition metals (e.g., Zn, Cu) via UV-Vis titration or X-ray crystallography.

- Surface Area Analysis : Use Brunauer-Emmett-Teller (BET) analysis to assess MOF porosity after synthesis.

- Thermal Stability : Compare decomposition temperatures (TGA) of MOFs derived from fluorinated vs. non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.